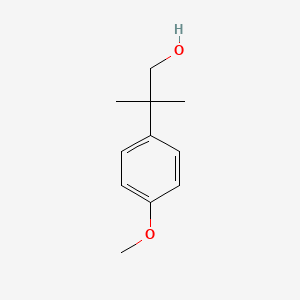

2-(4-Methoxyphenyl)-2-methylpropan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-2-methylpropan-1-ol is a chemical compound that belongs to the family of substituted phenethylamines. It is also known as 4-methoxyamphetamine and is commonly referred to as PMA. This compound is a psychoactive drug that has been used for recreational purposes. However, it has also been studied for its potential therapeutic applications in scientific research.

Scientific Research Applications

Organic Synthesis

“2-(4-Methoxyphenyl)-2-methylpropan-1-ol” serves as a precursor in organic synthesis, particularly in the formation of complex molecules through multicomponent reactions. These reactions are valuable for constructing diverse molecular architectures in a single synthetic stage, which is advantageous for developing pharmaceuticals and agrochemicals .

Pharmaceutical Development

This compound can be used to synthesize derivatives with potential therapeutic applications. For instance, it can be transformed into molecules that exhibit significant biological activity, such as furocoumarins, which are employed as active photosensitizers in PUVA therapy for treating skin diseases .

Drug Synthesis

It can act as an intermediate in the synthesis of complex drug molecules. Its structural flexibility allows for the creation of a variety of functional groups that are essential in the development of new medications.

Molecular Docking Studies

“2-(4-Methoxyphenyl)-2-methylpropan-1-ol” and its derivatives can be used in computational studies, such as molecular docking. These studies predict how a molecule will bind to a target protein, which is crucial in the design of drugs with high specificity and efficacy .

properties

IUPAC Name |

2-(4-methoxyphenyl)-2-methylpropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-11(2,8-12)9-4-6-10(13-3)7-5-9/h4-7,12H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUQEENSCRSQLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)-2-methylpropan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2357862.png)

![4-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]morpholine](/img/structure/B2357865.png)

![2-[Benzyl(3-methoxypropyl)amino]ethan-1-ol](/img/structure/B2357866.png)

![5-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)prop-1-ynyl]pyridine-3-carboxylic acid](/img/structure/B2357869.png)

![3-[6-{[2-(butylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2357875.png)